molecular formula C16H16Cl2N2O B2630214 7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline CAS No. 2411220-74-9

7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline

Cat. No.: B2630214
CAS No.: 2411220-74-9
M. Wt: 323.22
InChI Key: LSMKQANLSFGVNA-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline derivatives can be synthesized using various methods . One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohol with a carbonyl compound like a ketone or aldehyde in the presence of a base . Another method involves the cyclization of anilines and 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and varies depending on the substituents attached to the quinoline core . The core structure of quinoline consists of a benzene ring fused to a pyridine ring. This bicyclic structure is aromatic and planar .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They can act as bidentate ligands in coordination chemistry, forming complexes with metals. Quinolines can also participate in electrophilic substitution reactions, similar to benzene .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structures. Generally, these compounds are characterized by their strong fluorescence and high thermal stability .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely and depends on their chemical structure and the biological system in which they are active. Some quinoline derivatives have been found to have anticancer activity, possibly due to their ability to intercalate DNA .

Safety and Hazards

Like many organic compounds, quinoline and its derivatives should be handled with care. They can be harmful if swallowed, inhaled, or come into contact with the skin. They may also be hazardous to the environment .

Properties

IUPAC Name

7,8-dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c17-14-4-3-11-5-13(6-19-16(11)15(14)18)21-9-12-8-20(12)7-10-1-2-10/h3-6,10,12H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMKQANLSFGVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CN=C4C(=C3)C=CC(=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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